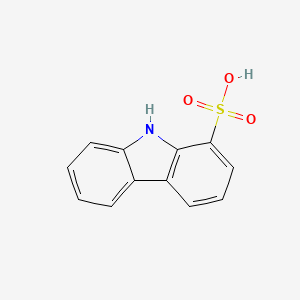
1,1'-Disulfanediylbis(pentamethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis(pentamethylbenzene) is an organic compound characterized by the presence of two pentamethylbenzene units connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(pentamethylbenzene) typically involves the reaction of pentamethylbenzene with sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond between two pentamethylbenzene molecules .
Industrial Production Methods: While specific industrial production methods for 1,1’-Disulfanediylbis(pentamethylbenzene) are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Disulfanediylbis(pentamethylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,1’-Disulfanediylbis(pentamethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis(pentamethylbenzene) primarily involves its disulfide bond. This bond can undergo redox reactions, influencing the stability and function of proteins and peptides. The compound can interact with thiol groups in biological molecules, leading to the formation or disruption of disulfide bonds, which are crucial for protein folding and stability .
Comparison with Similar Compounds
1,2-Bissubstituted Disulfanes: These compounds also contain disulfide bonds and exhibit similar redox properties.
Hexamethylbenzene: A related aromatic compound with six methyl groups, used in similar chemical reactions.
Uniqueness: 1,1’-Disulfanediylbis(pentamethylbenzene) is unique due to its specific structure, which combines the electron-rich pentamethylbenzene units with a disulfide linkage
Properties
CAS No. |
63157-80-2 |
|---|---|
Molecular Formula |
C22H30S2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C22H30S2/c1-11-13(3)17(7)21(18(8)14(11)4)23-24-22-19(9)15(5)12(2)16(6)20(22)10/h1-10H3 |
InChI Key |
MFFNBOPWXQHZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)SSC2=C(C(=C(C(=C2C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


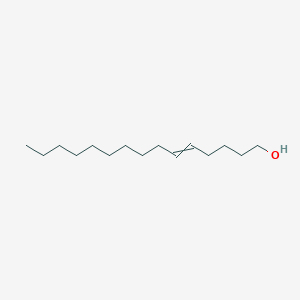
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
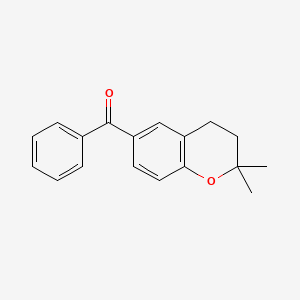

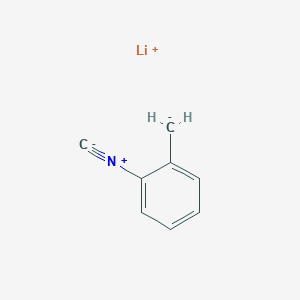
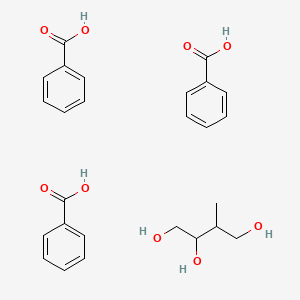
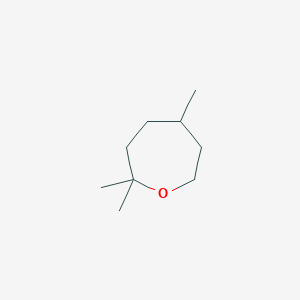

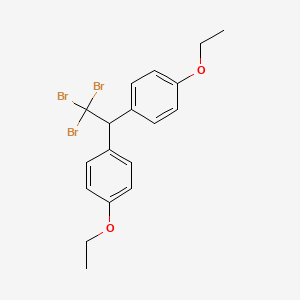

![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

